(2,2-Dimethylpentan-3-yl)hydrazine HCl

Lipophilicity Membrane Permeability Druglikeness

Choose (2,2-Dimethylpentan-3-yl)hydrazine HCl for superior steric control in nucleophilic additions and cyclocondensations. Its XLogP3-AA of 1.7 and 3 rotatable bonds enhance membrane permeability and conformational exploration—critical for live-cell imaging probes and flexible protein pocket targeting. The hydrochloride salt provides 3 H-bond donors, promoting high-quality crystal formation for structural biology. Unlike smaller hydrazines, this building block's steric shield directs regioselectivity and stabilizes intermediates. Procure 95% purity research-grade material for heterocyclic library synthesis and medicinal chemistry campaigns.

Molecular Formula C7H19ClN2
Molecular Weight 166.69 g/mol
CAS No. 1159812-08-4
Cat. No. B6342827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpentan-3-yl)hydrazine HCl
CAS1159812-08-4
Molecular FormulaC7H19ClN2
Molecular Weight166.69 g/mol
Structural Identifiers
SMILESCCC(C(C)(C)C)NN.Cl
InChIInChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H
InChIKeyZEEYQTUBPHBPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dimethylpentan-3-yl)hydrazine HCl: Essential Procurement Data for Research and Development


(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS 1159812-08-4) is a sterically hindered alkyl hydrazine derivative, typically supplied as a hydrochloride salt with a molecular formula of C₇H₁₉ClN₂ and a molecular weight of 166.69 g/mol [1]. Its structure features a highly branched 2,2-dimethylpentan-3-yl substituent attached to a hydrazine group. As a research chemical, it is predominantly used as a synthetic building block in medicinal chemistry and organic synthesis. Commercially available purity is typically specified at 95% , and the compound is stable under standard room-temperature storage conditions .

Why (2,2-Dimethylpentan-3-yl)hydrazine HCl Cannot Be Readily Replaced with Common Hydrazines


Substituting (2,2-dimethylpentan-3-yl)hydrazine HCl with a simpler, more generic hydrazine derivative (e.g., ethylhydrazine or tert-butylhydrazine) is likely to result in significantly different reaction kinetics and product profiles in nucleophilic addition and cyclization chemistries. The steric bulk of the 2,2-dimethylpentan-3-yl group critically modulates both the nucleophilicity of the terminal hydrazine nitrogen and the conformational flexibility of the reactive intermediate [1][2]. Furthermore, computed physicochemical properties indicate that this compound occupies a distinct region of chemical space—specifically in terms of lipophilicity (XLogP3-AA 1.7) and rotatable bond count (3)—that distinguishes it from both smaller alkyl hydrazines and planar aryl hydrazines, as detailed in the evidence below [1][3].

Quantitative Differentiation Guide for (2,2-Dimethylpentan-3-yl)hydrazine HCl


Enhanced Lipophilicity (XLogP3-AA) Compared to Simpler Alkyl Hydrazines

The target compound, (2,2-dimethylpentan-3-yl)hydrazine, has a computed XLogP3-AA value of 1.7, indicating significantly higher lipophilicity compared to ethylhydrazine (-0.6) and tert-butylhydrazine (0) [1][2][3]. This difference in lipophilicity is a direct consequence of the extended branched aliphatic chain. For researchers designing compounds for cellular or in vivo studies, this higher lipophilicity is a key differentiator as it is associated with enhanced passive membrane permeability, which is a critical factor in achieving intracellular target engagement.

Lipophilicity Membrane Permeability Druglikeness

Greater Conformational Flexibility (Rotatable Bonds) than Common Analogs

With a rotatable bond count of 3, (2,2-dimethylpentan-3-yl)hydrazine exhibits greater conformational flexibility than ethylhydrazine (1 rotatable bond), tert-butylhydrazine (1 rotatable bond), and phenylhydrazine (1 rotatable bond) [1][2][3][4]. This increased flexibility stems from the ethyl substituent on the branched carbon backbone. The extra degrees of conformational freedom can lead to a more favorable entropic contribution upon binding to a target or can allow the molecule to adopt a more diverse set of low-energy conformations in solution.

Conformational Analysis Molecular Recognition Entropy

Distinct Hydrogen-Bonding Capacity as Hydrochloride Salt

Unlike the free base form which possesses 2 hydrogen bond donors, the hydrochloride salt, (2,2-Dimethylpentan-3-yl)hydrazine HCl, has a computed hydrogen bond donor count of 3 [1][2]. This property, characteristic of its salt form, enhances its potential for intermolecular interactions in crystalline solid state and can influence solubility, stability, and handling characteristics compared to its non-salt counterparts (e.g., ethylhydrazine, HBD=2) or other hydrazine salts [3].

Hydrogen Bonding Crystallinity Formulation

Commercial Purity Specification: Baseline for Reproducible Synthesis

A commercially verified minimum purity of 95% is specified for (2,2-Dimethylpentan-3-yl)hydrazine HCl from an established research chemical supplier . While a 95% purity level is a common baseline for many research-grade hydrazines, its explicit specification provides a verifiable quality metric for procurement, ensuring a minimum level of consistency across experiments. This is a critical factor when comparing vendors, as purity can vary and directly impacts reaction yields and the interpretation of biological assay results.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for (2,2-Dimethylpentan-3-yl)hydrazine HCl Based on Differentiated Properties


Design and Synthesis of Lipophilic Hydrazone-Based Probes or Chelators

Researchers developing fluorescent probes or metal chelators that require both a reactive hydrazine moiety and high cellular permeability should prioritize this compound. The computed XLogP3-AA of 1.7, which is significantly higher than simpler alkyl hydrazines, suggests that conjugates derived from this building block will have enhanced membrane permeability [1]. This makes it a valuable scaffold for creating tools for live-cell imaging or for targeting intracellular pathogens where passive diffusion is required.

Preparation of Conformationally Flexible Heterocycles for Library Synthesis

In medicinal chemistry campaigns aimed at generating diverse heterocyclic libraries (e.g., pyrazoles, pyridazines) via hydrazine cyclocondensation, the three rotatable bonds of the 2,2-dimethylpentan-3-yl substituent offer a wider exploration of conformational space [2]. This property is advantageous for initial hit discovery or for lead optimization where binding to a flexible or cryptic protein pocket may be entropically driven. The increased conformational freedom compared to rigid tert-butyl or phenyl hydrazine analogs could yield compounds with distinct binding kinetics.

Crystallization Studies Requiring Robust Hydrogen-Bonding Networks

For structural biologists aiming to obtain high-resolution crystal structures of hydrazine-containing ligands or protein-ligand complexes, the hydrochloride salt form, with its three hydrogen bond donors, is a superior choice [3]. The additional HBD site compared to the free base can promote stronger, more ordered intermolecular interactions, increasing the likelihood of forming high-quality, diffraction-grade crystals. This is a practical, procurement-relevant differentiator for laboratories specializing in structural determination.

Building Block for Sterically-Shielded Reactive Intermediates

Organic chemists seeking to control the regioselectivity of nucleophilic addition or to protect a reactive center from unwanted side reactions can leverage the steric bulk of the 2,2-dimethylpentan-3-yl group. While direct kinetic data is unavailable, the pronounced branching adjacent to the hydrazine nitrogen provides a significant steric shield. This property can be exploited to direct reaction pathways or to stabilize reactive intermediates, offering a strategic advantage over less-hindered alkyl hydrazines like ethylhydrazine [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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